molecular formula C16H22O3 B15290436 Des-(Cyclohexa-2,5-dien-1-one) Boldenone

Des-(Cyclohexa-2,5-dien-1-one) Boldenone

Cat. No.: B15290436
M. Wt: 262.34 g/mol
InChI Key: TYBPNVWHPMYBBH-PVIIJVKYSA-N
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Description

Des-(Cyclohexa-2,5-dien-1-one) Boldenone is a synthetic compound with the molecular formula C16H22O3 and a molecular weight of 262.35 g/mol . It is a derivative of Boldenone, an anabolic steroid, and is characterized by the absence of the cyclohexa-2,5-dien-1-one moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Des-(Cyclohexa-2,5-dien-1-one) Boldenone involves several steps. One common method includes the reaction of Boldenone with specific reagents to remove the cyclohexa-2,5-dien-1-one group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Des-(Cyclohexa-2,5-dien-1-one) Boldenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Des-(Cyclohexa-2,5-dien-1-one) Boldenone has several scientific research applications:

Mechanism of Action

The mechanism of action of Des-(Cyclohexa-2,5-dien-1-one) Boldenone involves its interaction with androgen receptors. As an androgen, it binds to these receptors and regulates gene transcription, leading to various physiological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in muscle growth and development .

Comparison with Similar Compounds

Des-(Cyclohexa-2,5-dien-1-one) Boldenone is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include:

This compound’s uniqueness lies in its modified structure, which may result in different biological activities and applications.

Properties

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

(3aS,5aS,6S,9aS,9bS)-3a,6-dimethyl-3,7-dioxo-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-6-carbaldehyde

InChI

InChI=1S/C16H22O3/c1-15-8-7-12-10(11(15)4-6-13(15)18)3-5-14(19)16(12,2)9-17/h9-12H,3-8H2,1-2H3/t10-,11-,12-,15-,16+/m0/s1

InChI Key

TYBPNVWHPMYBBH-PVIIJVKYSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)C=O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC(=O)C3(C)C=O

Origin of Product

United States

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